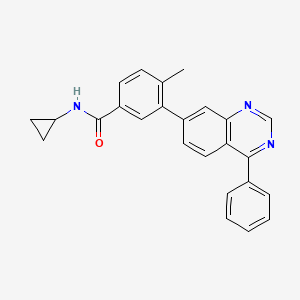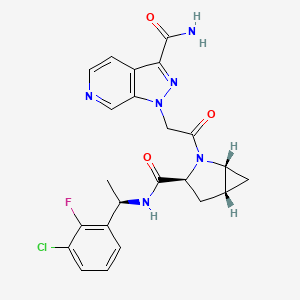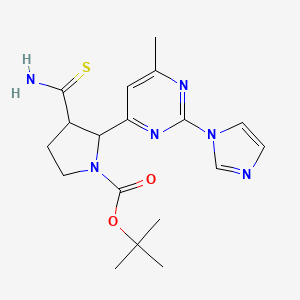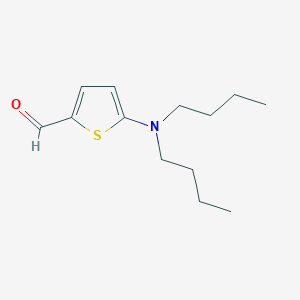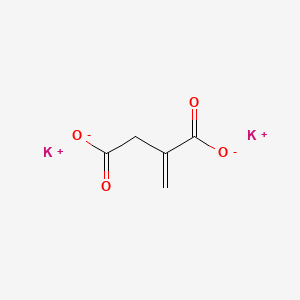![molecular formula C7H3ClF3N3 B8689969 2-Chloro-6-(trifluoromethyl)-3H-imidazo[4,5-B]pyridine](/img/structure/B8689969.png)
2-Chloro-6-(trifluoromethyl)-3H-imidazo[4,5-B]pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-6-(trifluoromethyl)-3H-imidazo[4,5-B]pyridine is a heterocyclic compound that has gained significant attention in recent years due to its unique structural characteristics and broad spectrum of bioactivities.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-6-(trifluoromethyl)-3H-imidazo[4,5-B]pyridine typically involves the use of 2-chloro-3-nitropyridine as a starting material. The process includes a nucleophilic substitution reaction where the halogen in the pyridine ring is activated by the nitro group. This is followed by the reduction of the nitro group to form 2,3-diaminopyridine. The final step involves cyclization to form the imidazo[4,5-b]pyridine scaffold .
Industrial Production Methods: Industrial production methods often utilize environmentally benign solvents and catalysts to enhance the efficiency and sustainability of the synthesis process. For example, the use of H2O-IPA as a green solvent has been demonstrated to be effective in the tandem sequence of reactions required to produce functionalized imidazo[4,5-b]pyridines .
Chemical Reactions Analysis
Types of Reactions: 2-Chloro-6-(trifluoromethyl)-3H-imidazo[4,5-B]pyridine undergoes various types of chemical reactions, including:
Nucleophilic Substitution: Commonly involves the substitution of the chlorine atom with different nucleophiles.
Reduction: The nitro group in the precursor can be reduced to an amine group.
Cyclization: Formation of the imidazo[4,5-b]pyridine ring system.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as primary amines are used under mild conditions.
Reduction: Hydrogen in the presence of palladium on carbon, Raney nickel, or sodium borohydride.
Cyclization: Carboxylic acid derivatives or anhydrides are used as sources of the one-carbon fragment.
Major Products: The major products formed from these reactions include various functionalized imidazo[4,5-b]pyridine derivatives, which can be further modified for specific applications .
Scientific Research Applications
2-Chloro-6-(trifluoromethyl)-3H-imidazo[4,5-B]pyridine has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 2-Chloro-6-(trifluoromethyl)-3H-imidazo[4,5-B]pyridine involves its interaction with specific molecular targets and pathways. For example, it has been shown to act as a positive allosteric modulator of GABA A receptors, enhancing the inhibitory effects of GABA in the central nervous system . Additionally, it can inhibit enzymes such as aromatase, which is involved in the biosynthesis of estrogens .
Comparison with Similar Compounds
Imidazo[4,5-c]pyridine: Shares a similar fused ring structure but differs in the position of the nitrogen atoms.
Imidazo[1,5-a]pyridine: Another isomeric form with different biological activities.
Imidazo[1,2-a]pyridine: Known for its use in drugs like ambien and miroprofen.
Uniqueness: 2-Chloro-6-(trifluoromethyl)-3H-imidazo[4,5-B]pyridine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its trifluoromethyl group enhances its lipophilicity and metabolic stability, making it a valuable scaffold for drug development .
Properties
Molecular Formula |
C7H3ClF3N3 |
|---|---|
Molecular Weight |
221.57 g/mol |
IUPAC Name |
2-chloro-6-(trifluoromethyl)-1H-imidazo[4,5-b]pyridine |
InChI |
InChI=1S/C7H3ClF3N3/c8-6-13-4-1-3(7(9,10)11)2-12-5(4)14-6/h1-2H,(H,12,13,14) |
InChI Key |
RAKSJQSECOCJCX-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=NC2=C1NC(=N2)Cl)C(F)(F)F |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details




Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
